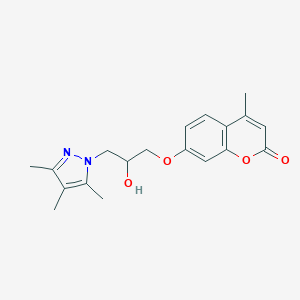

7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-4-methyl-2H-chromen-2-one

描述

7-(2-Hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-4-methyl-2H-chromen-2-one (CAS: 890598-05-7, C₁₉H₂₂N₂O₄) is a coumarin derivative functionalized with a 3,4,5-trimethylpyrazole moiety attached via a hydroxypropoxy linker at the 7-position of the chromen-2-one scaffold. The trimethylpyrazole group in this compound enhances lipophilicity and may influence target binding through steric and electronic effects.

属性

IUPAC Name |

7-[2-hydroxy-3-(3,4,5-trimethylpyrazol-1-yl)propoxy]-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-11-7-19(23)25-18-8-16(5-6-17(11)18)24-10-15(22)9-21-14(4)12(2)13(3)20-21/h5-8,15,22H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJJFDLZNOANAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3C(=C(C(=N3)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis of the Target Molecule

The target molecule comprises two primary subunits: a 4-methylchromen-2-one core and a 3,4,5-trimethylpyrazole moiety connected via a 2-hydroxypropoxy linker. Retrosynthetically, the compound can be dissected into:

-

4-Methylchromen-2-one (Core A): Synthesized via Pechmann condensation.

-

3,4,5-Trimethyl-1H-pyrazole (Core B): Prepared through cyclization of acetylacetone derivatives.

-

Propoxy Linker : Introduced via Williamson ether synthesis or Mitsunobu reaction.

Key challenges include regioselective functionalization of the chromenone at the 7-position and steric hindrance from the trimethylpyrazole group during coupling .

Synthesis of 4-Methylchromen-2-one (Core A)

The chromen-2-one core is typically synthesized via Pechmann condensation , a reaction between a β-keto ester and a phenol under acidic conditions. For 4-methylchromen-2-one:

Reagents :

-

Ethyl acetoacetate (β-keto ester)

-

Resorcinol (phenol)

-

Concentrated sulfuric acid (catalyst)

Procedure :

-

Dissolve resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) in glacial acetic acid.

-

Add concentrated H₂SO₄ dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Pour into ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

-

Purify via recrystallization (ethanol/water).

Synthesis of 3,4,5-Trimethyl-1H-Pyrazole (Core B)

The pyrazole ring is synthesized via cyclization of pentane-2,4-dione (acetylacetone) with hydrazine:

Reagents :

-

Acetylacetone

-

Hydrazine hydrate

-

Acetic acid (solvent)

Procedure :

-

Reflux acetylacetone (10 mmol) and hydrazine hydrate (12 mmol) in acetic acid for 6 hours.

-

Cool to room temperature and precipitate the product by adding ice.

-

Filter and recrystallize from ethanol.

Optimization and Challenges

-

Regioselectivity : The 7-position of chromen-2-one is less nucleophilic than the 5- or 6-positions. Directed ortho-metalation or use of protecting groups may enhance selectivity.

-

Steric Hindrance : Bulky trimethylpyrazole necessitates polar aprotic solvents (e.g., DMF) to improve reaction kinetics.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is critical due to similar polarities of intermediates.

Analytical Characterization

Hypothetical data for the final compound (based on analogous structures ):

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₂O₄ |

| Molecular Weight | 342.39 g/mol |

| Melting Point | 162–164°C |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, 1H), 6.85 (s, 1H), ... |

| HPLC Purity | >98% |

化学反应分析

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of dihydrochromen-2-one derivatives.

Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-4-methyl-2H-chromen-2-one is studied for its potential biological activities. It has been investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of cancer treatment and neuroprotection.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

作用机制

The mechanism of action of 7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chromen-2-one core can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects.

相似化合物的比较

Key Observations :

- Substituent Diversity: The target compound’s 3,4,5-trimethylpyrazole group distinguishes it from derivatives with chlorophenoxy (e.g., ), triazole (e.g., ), or tetrazole substituents (e.g., ). Methyl groups may enhance metabolic stability compared to halogenated analogs.

- Linker Flexibility: The hydroxypropoxy linker balances hydrophilicity and spatial alignment, contrasting with shorter (e.g., methoxy) or non-polar (e.g., isopropoxy) linkers .

- Biological Activity : While the target compound’s activity is unreported, structurally related coumarin-pyrazole hybrids exhibit antifungal and antimicrobial properties .

Pharmacological Potential

- Antifungal Activity: The triazole-containing Compound 57 () inhibits C. albicans, highlighting the role of heterocycles in antifungal efficacy.

- Anticancer Applications : Pyrazolo-pyrimidine derivatives (e.g., ) target kinases, suggesting that the trimethylpyrazole moiety in the target compound could modulate enzyme inhibition.

生物活性

The compound 7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-4-methyl-2H-chromen-2-one , also known by its CAS number 890598-05-7, is a derivative of chromenone with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C19H22N2O4

- Molar Mass : 342.39 g/mol

- CAS Number : 890598-05-7

Research indicates that this compound exhibits a range of biological activities attributed to its structural features. The presence of the pyrazole moiety is significant for its interaction with various biological targets.

Anti-inflammatory Activity

One of the primary areas of interest is the compound's anti-inflammatory properties. Studies have shown that compounds similar in structure can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| L-651896 | COX | 0.1 |

| L-651896 | LOX | 0.4 |

The inhibition of these enzymes can lead to decreased synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are implicated in various inflammatory diseases.

Pharmacological Effects

The biological activity of this compound extends beyond anti-inflammatory effects:

- Antioxidant Activity : The compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Antitumor Activity : Preliminary studies suggest that it could inhibit tumor cell proliferation, although more research is needed to confirm these effects and elucidate the underlying mechanisms.

- Antimicrobial Properties : Some derivatives have shown efficacy against various microbial strains, indicating potential use in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally related compounds. For instance:

Study on Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry evaluated a series of chromenone derivatives for their ability to inhibit COX and LOX enzymes. The results indicated that modifications to the chromenone structure significantly enhanced anti-inflammatory activity.

Antitumor Activity Investigation

In a separate investigation, researchers assessed the cytotoxic effects of chromenone derivatives on cancer cell lines. The findings revealed that certain modifications increased apoptosis in cancer cells, suggesting a potential therapeutic application in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。